molecular formula C14H11N3O2S B4239447 N-(4-cyanophenyl)-N'-(2-thienylmethyl)ethanediamide

N-(4-cyanophenyl)-N'-(2-thienylmethyl)ethanediamide

Cat. No. B4239447
M. Wt: 285.32 g/mol
InChI Key: VYAYJMDTVKAFEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyanophenyl)-N'-(2-thienylmethyl)ethanediamide, also known as CTET, is a chemical compound that has been widely researched for its potential use in various scientific applications. This compound has been shown to have unique properties that make it an ideal candidate for use in the field of biochemical research. In

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-N'-(2-thienylmethyl)ethanediamide involves the coordination of the compound with metal ions, resulting in a change in its fluorescence properties. This change in fluorescence can be used to detect the presence of metal ions in a sample.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-N'-(2-thienylmethyl)ethanediamide has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. This makes it an ideal candidate for use in various lab experiments.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-cyanophenyl)-N'-(2-thienylmethyl)ethanediamide in lab experiments include its high selectivity and sensitivity towards metal ions, low toxicity, and ease of synthesis. However, the limitations of using N-(4-cyanophenyl)-N'-(2-thienylmethyl)ethanediamide include its limited solubility in water and its potential interference with other fluorescent probes.

Future Directions

There are several future directions for the research of N-(4-cyanophenyl)-N'-(2-thienylmethyl)ethanediamide. One potential area of research is the development of new synthetic methods for N-(4-cyanophenyl)-N'-(2-thienylmethyl)ethanediamide that can improve its solubility and reduce its potential interference with other fluorescent probes. Another area of research is the exploration of N-(4-cyanophenyl)-N'-(2-thienylmethyl)ethanediamide's potential use in medical diagnostics for the detection of metal ions in biological samples.
In conclusion, N-(4-cyanophenyl)-N'-(2-thienylmethyl)ethanediamide is a unique compound that has shown great potential for use in various scientific applications. Its high selectivity and sensitivity towards metal ions make it an ideal candidate for use in environmental monitoring and medical diagnostics. With further research, N-(4-cyanophenyl)-N'-(2-thienylmethyl)ethanediamide could become an important tool for scientists in various fields of research.

Scientific Research Applications

N-(4-cyanophenyl)-N'-(2-thienylmethyl)ethanediamide has been extensively researched for its potential use as a fluorescent probe for the detection of metal ions such as copper and iron. This compound has been shown to have a high selectivity and sensitivity towards these metal ions, making it an ideal candidate for use in environmental monitoring and medical diagnostics.

properties

IUPAC Name

N'-(4-cyanophenyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c15-8-10-3-5-11(6-4-10)17-14(19)13(18)16-9-12-2-1-7-20-12/h1-7H,9H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAYJMDTVKAFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-cyanophenyl)-N-(thiophen-2-ylmethyl)oxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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